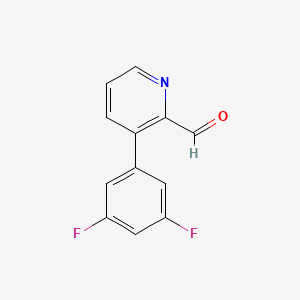

3-(3,5-Difluorophenyl)picolinaldehyde

描述

3-(3,5-Difluorophenyl)picolinaldehyde is a fluorinated aromatic aldehyde featuring a picolinaldehyde backbone substituted with a 3,5-difluorophenyl group. This compound is of interest in medicinal and synthetic chemistry due to the electron-withdrawing nature of fluorine atoms, which can modulate reactivity, solubility, and binding interactions. The aldehyde moiety serves as a versatile intermediate for synthesizing heterocycles, Schiff bases, or coordination complexes.

属性

分子式 |

C12H7F2NO |

|---|---|

分子量 |

219.19 g/mol |

IUPAC 名称 |

3-(3,5-difluorophenyl)pyridine-2-carbaldehyde |

InChI |

InChI=1S/C12H7F2NO/c13-9-4-8(5-10(14)6-9)11-2-1-3-15-12(11)7-16/h1-7H |

InChI 键 |

REPRBYWPTHUUNR-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(N=C1)C=O)C2=CC(=CC(=C2)F)F |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

To contextualize 3-(3,5-difluorophenyl)picolinaldehyde, a comparison is drawn with three related compounds: 3-phenylpicolinaldehyde , 3-(4-fluorophenyl)picolinaldehyde , and 3-(3,4,5-trifluorophenyl)picolinaldehyde . These analogs differ in fluorine substitution patterns, enabling analysis of electronic and steric effects.

Table 1: Structural and Physicochemical Comparisons

<sup>*</sup>LogP values calculated using fragment-based methods.

Key Findings:

Electronic Effects: The 3,5-difluorophenyl group enhances electron-withdrawing character compared to mono-fluorinated or non-fluorinated analogs. 3-(3,4,5-Trifluorophenyl)picolinaldehyde exhibits higher LogP (3.4) due to increased hydrophobicity from additional fluorine atoms, which may improve blood-brain barrier penetration in CNS-targeted drugs.

Steric Considerations :

- The 3,5-difluoro substitution pattern minimizes steric hindrance compared to bulkier groups (e.g., 3,4,5-trifluoro), preserving accessibility for reactions at the aldehyde group.

Biological Relevance :

- Fluorinated picolinaldehydes are preferred in drug discovery for their metabolic stability. For example, This compound is a key intermediate in synthesizing piperazine-containing therapeutics, as evidenced by its use in patented solid forms of imidazolidinedione derivatives targeting neurological disorders .

Research Implications and Limitations

While this compound demonstrates advantageous properties for synthetic applications, direct experimental data on its reactivity and biological activity remain sparse. Most insights are extrapolated from structurally related compounds or patent disclosures (e.g., its role in piperazine-based CNS drug candidates ). Further studies are needed to quantify its binding kinetics and stability under physiological conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。